molecular formula C19H17N5O3S2 B4491036 [4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-6-yl)methanone

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-6-yl)methanone

Cat. No.: B4491036
M. Wt: 427.5 g/mol
InChI Key: LMOJIEYFPDJITN-UHFFFAOYSA-N
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Description

4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: is a complex organic compound that features a unique combination of benzothiadiazole, piperazine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazole and indole intermediates, followed by their coupling with piperazine under controlled conditions. Key steps include:

    Formation of Benzothiadiazole Intermediate: This involves the reaction of ortho-diaminobenzene with sulfur dioxide and a suitable oxidizing agent.

    Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves the coupling of the benzothiadiazole and indole intermediates with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the benzothiadiazole ring, potentially yielding reduced sulfur-containing products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidized Derivatives: Products with additional oxygen functionalities.

    Reduced Products: Compounds with reduced sulfur groups.

    Substituted Derivatives: Compounds with various functional groups introduced at the sulfonyl position.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine:

    Drug Development: The compound shows potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe for imaging and diagnostic applications.

Industry:

    Chemical Sensors: The compound is utilized in the fabrication of sensors for detecting environmental pollutants and hazardous substances.

Mechanism of Action

The mechanism of action of 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole moiety can engage in π-π stacking interactions, while the piperazine and indole groups can form hydrogen bonds and other non-covalent interactions. These interactions facilitate the binding of the compound to its target, modulating its activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone
  • 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone

Uniqueness: The unique combination of benzothiadiazole, piperazine, and indole moieties in 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone provides it with distinct chemical and biological properties

Properties

IUPAC Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(1H-indol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c25-19(14-5-4-13-6-7-20-16(13)12-14)23-8-10-24(11-9-23)29(26,27)17-3-1-2-15-18(17)22-28-21-15/h1-7,12,20H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOJIEYFPDJITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=C(C=C2)C=CN3)S(=O)(=O)C4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-6-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-6-yl)methanone
Reactant of Route 3
Reactant of Route 3
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-6-yl)methanone
Reactant of Route 4
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-6-yl)methanone
Reactant of Route 5
Reactant of Route 5
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-6-yl)methanone
Reactant of Route 6
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-6-yl)methanone

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